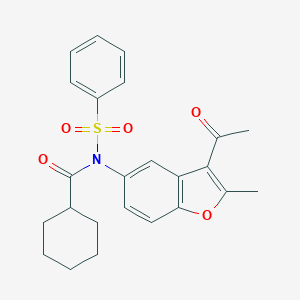![molecular formula C52H40O12 B375219 2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol](/img/structure/B375219.png)
2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.1(3),?.1?,(1)(3).1(1)?,(1)?]octacosa-1(25),3,5,7(28),9,11,13(27),15(26),16,18,21,23-dodecaen-4,6,10,12,16,18,22,24-octol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is a complex organic compound characterized by multiple hydroxyl groups and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] typically involves the condensation of phenolic compounds under acidic or basic conditions. The reaction often requires a catalyst to facilitate the formation of the methylene bridges between the phenolic units .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial to ensure the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include quinones, reduced aromatic compounds, and substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-bis(4-hydroxyphenyl) fluorene: Another compound with multiple hydroxyl groups and aromatic rings, used in similar applications.
4,6-Diacetylresorcinol: A bifunctional carbonyl compound with similar structural features.
Uniqueness
6,6’-[(4,6-Dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]-[4,4’-[(4,6-dihydroxy-m-phenylene)bis[(4-hydroxyphenyl)methylene]]bis(benzene-1,3-diol)] is unique due to its complex structure, which provides multiple reactive sites and potential for diverse chemical modifications. This complexity enhances its utility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C52H40O12 |
|---|---|
Poids moléculaire |
856.9g/mol |
Nom IUPAC |
2,8,14,20-tetrakis(4-hydroxyphenyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |
InChI |
InChI=1S/C52H40O12/c53-29-9-1-25(2-10-29)49-33-17-35(43(59)21-41(33)57)50(26-3-11-30(54)12-4-26)37-19-39(47(63)23-45(37)61)52(28-7-15-32(56)16-8-28)40-20-38(46(62)24-48(40)64)51(27-5-13-31(55)14-6-27)36-18-34(49)42(58)22-44(36)60/h1-24,49-64H |
Clé InChI |
WQMHDKXCEBMUSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C3=CC(=C(C=C3O)O)C(C4=CC(=C(C=C4O)O)C(C5=C(C=C(C(=C5)C(C6=C(C=C(C2=C6)O)O)C7=CC=C(C=C7)O)O)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,5-Dimethylanilino)sulfonyl]benzoic acid](/img/structure/B375139.png)
![13-thiophen-2-yl-11-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B375140.png)
![N-{4-[(1-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B375141.png)

![N-(2-phenylethyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375143.png)
![ethyl 14-methyl-2,9-dioxo-11-azatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),3,5,7,12,14,16-heptaene-17-carboxylate](/img/structure/B375144.png)
![N-[1,1'-biphenyl]-4-yl-4-methoxybenzenesulfonamide](/img/structure/B375145.png)
![N-[1,1'-biphenyl]-4-yl-8-quinolinesulfonamide](/img/structure/B375146.png)

![2-Methoxyethyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B375153.png)
![Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B375154.png)
![METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE](/img/structure/B375155.png)

